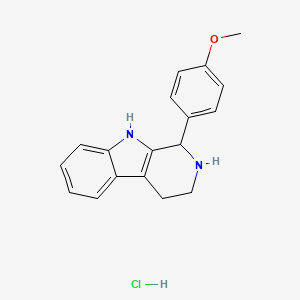

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

CAS No.: 3489-15-4

Cat. No.: VC2315228

Molecular Formula: C18H19ClN2O

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3489-15-4 |

|---|---|

| Molecular Formula | C18H19ClN2O |

| Molecular Weight | 314.8 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

| Standard InChI | InChI=1S/C18H18N2O.ClH/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18;/h2-9,17,19-20H,10-11H2,1H3;1H |

| Standard InChI Key | QMJGOWGNDWTVIH-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl |

| Canonical SMILES | COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl |

Introduction

Chemical Identification and Properties

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is identified by several chemical identifiers that facilitate its recognition and characterization in scientific literature and databases. The compound is officially registered with the Chemical Abstracts Service (CAS) and possesses well-defined chemical and physical properties that are essential for its characterization and applications in research.

Chemical Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 3489-15-4 |

| Molecular Formula | C₁₈H₁₉ClN₂O |

| Molecular Weight | 314.8 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

| Standard InChIKey | QMJGOWGNDWTVIH-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl |

The compound is also known by several synonyms in scientific literature, including 1-(p-Methoxyphenyl)tetrahydronorharman hydrochloride and 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(p-methoxyphenyl)-, hydrochloride .

Physical and Chemical Properties

The physical and chemical properties of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride are crucial for understanding its behavior in various experimental and biological systems. These properties influence its solubility, stability, and interactions with biological targets.

| Property | Value |

|---|---|

| Physical State | Solid |

| Boiling Point | 477.3 °C at 760 mmHg |

| Flash Point | 242.5 °C |

| LogP | 4.5424 |

| Topological Polar Surface Area (TPSA) | 37.05 |

| pKa | 17.46±0.40 (Predicted) |

| Density | 1.195±0.06 g/cm³ (Predicted) |

The compound exhibits moderate lipophilicity as indicated by its LogP value, which influences its ability to cross biological membranes . The topological polar surface area provides insights into its potential for passive molecular transport across membranes. These properties are particularly important when considering the compound's potential pharmacological applications and biological activities.

Structural Characteristics

The structural characteristics of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride play a crucial role in determining its chemical reactivity and biological activity. Understanding these structural features is essential for structure-activity relationship studies and rational drug design approaches.

Molecular Structure

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride belongs to the beta-carboline family and features a tricyclic structure consisting of an indole ring fused with a partially saturated piperidine ring. The key structural elements include:

-

A beta-carboline core structure (comprising rings A, B, and C)

-

A methoxyphenyl group attached at position 1

-

Hydrochloride salt formation

-

Partially saturated C-ring (tetrahydro derivative)

The presence of the methoxy group at the para position of the phenyl ring significantly influences the compound's pharmacological profile by enhancing its lipophilicity, which potentially affects its receptor binding affinities and biological activities. The tetrahydro nature of the compound indicates that the pyridine ring (C-ring) of the beta-carboline structure is partially saturated, which distinguishes it from fully aromatic beta-carbolines.

Stereochemistry and Isomerism

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can exist as cis and trans stereoisomers, depending on the relative orientation of the methoxyphenyl group at position 1 and the hydrogen at position 3. Studies have demonstrated that these isomers can undergo interconversion under specific conditions.

The stereochemical configuration of the cis and trans isomers has been confirmed by techniques such as X-ray crystallography, with the trans isomer generally being more thermodynamically stable . Importantly, the 4-methoxy substituted cis isomer has been observed to epimerize at a significantly faster rate than other analogs (such as 4-nitro substituted variants), which provides evidence for a carbocationic intermediate in the C(1)–N(2) scission process during isomerization .

This epimerization process has been studied under various conditions, particularly in acidic media (such as dilute TFA in CH₂Cl₂), and has been found to complete within approximately 4 hours, with the rate dependent on the electronic properties of the aromatic substituent at position 1 .

Synthesis Methodologies

Various synthetic approaches have been developed for the preparation of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride and related derivatives. These methodologies offer different advantages in terms of yield, stereoselectivity, and scalability, providing researchers with options based on their specific requirements.

Pictet-Spengler Reaction

The Pictet-Spengler reaction represents the most common and well-established method for synthesizing tetrahydro-beta-carbolines, including 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride. This reaction involves the acid-catalyzed condensation of tryptamine or tryptophan derivatives with an appropriate aldehyde, specifically 4-methoxybenzaldehyde for this compound .

The general procedure for the Pictet-Spengler synthesis of this compound typically involves:

-

Condensation of L-tryptophan or its derivatives with 4-methoxybenzaldehyde

-

Acid-catalyzed cyclization of the resulting imine intermediate

-

Formation of the tetrahydro-beta-carboline structure

-

Potential conversion to the hydrochloride salt

The reaction conditions significantly influence the stereochemical outcome. For instance, when electron-rich aldehydes like 4-methoxybenzaldehyde are employed, TFA is often added to the reaction medium to increase the rate of cyclization and prevent epimerization of the chiral center in the intermediate imine . The reaction typically produces a mixture of cis and trans diastereomers in a ratio of approximately 2:3, which can be separated by careful column chromatography .

Continuous Flow Synthesis

Continuous flow synthesis has emerged as an advanced approach for preparing 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride with enhanced yield and purity. This methodology offers several advantages over traditional batch processing:

-

Better control of reaction conditions

-

Improved heat and mass transfer

-

Enhanced reproducibility

-

Potential for scale-up

In this approach, the reactants (tryptophan derivative and 4-methoxybenzaldehyde) are continuously fed through a reactor under controlled conditions, allowing for precise reaction parameters and potentially reducing the formation of undesired side products.

Oxidation of Precursors

Another synthetic approach involves the oxidation of fully saturated precursors. For instance, the compound can be prepared through the selective oxidation of the corresponding 1,2,3,4-tetrahydro-beta-carboline precursor. Various oxidizing agents have been employed for this purpose, including:

-

N-Bromosuccinimide (NBS)

-

Trichloroisocyanuric acid (TCCA)

-

Iodine/hydrogen peroxide systems

-

Manganese-based catalysts with oxygen

The choice of oxidant and reaction conditions can be tuned to achieve selective oxidation to either dihydro-beta-carbolines or fully aromatic beta-carbolines, providing a versatile approach for accessing different levels of saturation in the beta-carboline scaffold .

Biological Activities and Mechanisms

Beta-carbolines, including 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, have demonstrated diverse biological activities that make them promising candidates for various pharmacological applications. Understanding these activities and their underlying mechanisms is crucial for the development of potential therapeutic agents.

Neuropharmacological Effects

Beta-carbolines are known to interact with neurotransmitter systems, particularly modulating serotonin receptors. These interactions can lead to various psychoactive effects, depending on the structural modifications of the compound. The specific mechanisms include:

-

Interaction with serotonin receptors as both agonists and antagonists

-

Modulation of GABAergic neurotransmission

-

Effects on monoamine oxidase activity

The methoxy group in 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride enhances its lipophilicity, potentially influencing its ability to cross the blood-brain barrier and its receptor binding affinities. This structural feature may contribute to its specific neuropharmacological profile compared to other beta-carboline derivatives.

Anticancer Activities

Beta-carboline derivatives have shown significant anticancer potential against various cancer cell lines. In particular, compounds structurally related to 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride have demonstrated notable cytotoxic activities. For example, 2-[1-(4-methoxyphenyl)-9H-β-carbolin-3-yl]-4-(benzylidene)-4H-oxazol-5-one has exhibited potent cytotoxic activity against:

| Cancer Cell Line | IC₅₀ Value (μM) |

|---|---|

| Glioma (U251) | 0.48 |

| Prostate (PC-3) | 1.50 |

| Ovarian (OVCAR-03) | 1.07 |

This compound, which shares the 1-(4-methoxyphenyl) structural feature with the compound of interest, demonstrated higher cytotoxic activity than many other 1-(4-methoxyphenyl)-3-substituted-β-carboline derivatives previously tested . These findings highlight the importance of the (substituted benzylidene)-4H-oxazol-5-one moiety for anticancer activity in this class of compounds.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of beta-carboline derivatives, including those with the 4-methoxyphenyl substituent at position 1, have provided valuable insights into the structural features that influence their biological activities. Key findings from these studies include:

-

The nature of substituents at position 1 significantly affects biological activity

-

The oxidation state of the beta-carboline core (tetrahydro, dihydro, or fully aromatic) influences receptor interactions

-

Substituents at position 3 can modulate activity and selectivity profiles

-

The 4-methoxyphenyl group at position 1 often confers favorable pharmacokinetic properties

These SAR insights are valuable for the rational design of novel beta-carboline derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties .

Analytical Characterization

Accurate analytical characterization of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is essential for quality control, structure verification, and purity assessment in research applications. Various analytical techniques have been employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and purity of the compound. The characteristic NMR signals for related compounds include:

For 1-(4-(Benzyloxy)phenyl)-2,3,4,9,tetrahydro-1H-pyrido[3,4-b]indole (a structurally similar compound):

¹H NMR (400 MHz, DMSO-d₆): δ 2.98–3.05 (m, 1H, CH), 3.10–3.18 (m, 1H, CH), 3.39–3.46 (m, 2H, CH₂), 5.17 (s, 2H, CH₂), 5.86 (s, 1H, CH), 7.03–7.07 (t, 1H, ArH, J= 8 Hz), 7.10–7.14 (m, 3H, ArH), 7.29–7.36 (m, 4H, ArH), 7.39–7.44 (m, 2H, ArH), 7.45–7.48 (m, 2H, ArH), 7.52–7.54 (d, 1H, ArH, J= 8 Hz), 9.47, 10.35 (two s, 1H, NH, D₂O exchangeable), 10.87 (s, 1H, NH, D₂O exchangeable) .

Similar patterns would be expected for 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, with appropriate shifts for the methoxy group instead of the benzyloxy group.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and monitoring of reactions involving 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride. These techniques are particularly useful for:

-

Separating and identifying cis and trans isomers

-

Monitoring reaction progress during synthesis

-

Assessing purity of the final product

-

Detecting potential degradation products

For instance, TLC has been used to monitor the epimerization of cis isomers to their corresponding trans counterparts during kinetic studies in dilute TFA/CH₂Cl₂ .

X-ray Crystallography

X-ray crystallography has been instrumental in confirming the stereochemical configuration of tetrahydro-beta-carbolines. The stereochemical configuration of cis and trans 1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-beta-carbolines has been confirmed by this technique, providing definitive structural evidence for these compounds .

Applications and Future Perspectives

The diverse biological activities and unique structural features of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride and related derivatives suggest various potential applications and avenues for future research.

Research Applications

Currently, 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is primarily utilized for research purposes, particularly in studies investigating:

-

Structure-activity relationships of beta-carboline derivatives

-

Mechanisms of neurotransmitter modulation

-

Development of novel anticancer agents

-

Medicinal chemistry and drug discovery efforts

The compound serves as an important research tool for understanding the biological activities of beta-carbolines and as a starting point for developing more potent and selective derivatives .

Future Research Directions

Future research on 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride and related compounds could focus on:

-

Development of more selective derivatives with enhanced potency and reduced toxicity

-

Investigation of specific mechanisms of action at the molecular and cellular levels

-

Exploration of novel synthetic methodologies for more efficient and stereoselective preparation

-

Structure-based design of derivatives with improved pharmacokinetic properties

-

Evaluation of potential synergistic effects with established therapeutic agents

These research directions could lead to the development of novel therapeutic agents based on the beta-carboline scaffold, addressing unmet medical needs in areas such as cancer, neurological disorders, and infectious diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume